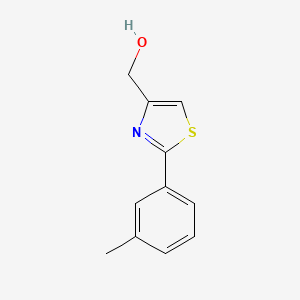

(2-(m-Tolyl)thiazol-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

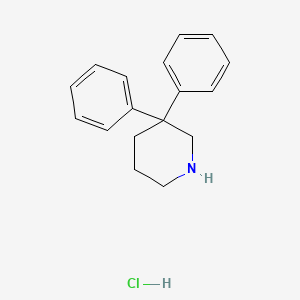

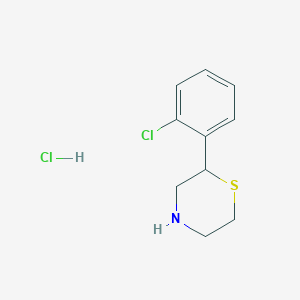

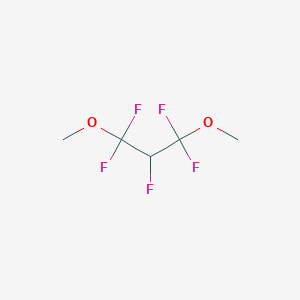

“(2-(m-Tolyl)thiazol-4-yl)methanol” is a chemical compound with the molecular formula C11H11NOS . It has a molecular weight of 205.28 g/mol .

Synthesis Analysis

The synthesis of “(2-(m-Tolyl)thiazol-4-yl)methanol” involves several steps . The reaction is monitored by TLC and the product is purified by crystallization from chloroform petroleum ether .Molecular Structure Analysis

The molecular structure of “(2-(m-Tolyl)thiazol-4-yl)methanol” includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The 1H NMR and IR spectra provide further details about the structure .Chemical Reactions Analysis

Thiazoles, such as “(2-(m-Tolyl)thiazol-4-yl)methanol”, can undergo various chemical reactions . They can participate in donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

“(2-(m-Tolyl)thiazol-4-yl)methanol” has a melting point of 114-115 °C . Its 1H NMR (400 MHz, CDCl3) δ/ppm: 2.4 (s, 3H, CH3), 3.1 (brs, 1H, OH), 4.8 (s, 2H, CH2), 7.2 (d, 2H, J = 8 Hz, C3-H, C5-H phenyl), 7.27 (s, 1H, C4-H thiazole), 7.82 (d, 2H, J= 8 Hz, C2-H C6-H phenyl) .Applications De Recherche Scientifique

Antibacterial Screening

(2-(m-Tolyl)thiazol-4-yl)methanol derivatives have been synthesized and characterized for their antibacterial activities. A study by Landage, Thube, & Karale (2019) synthesized a new series of such derivatives and tested them for antibacterial properties, highlighting their potential in antimicrobial research.

Catalytic Applications

In the field of catalysis, thiazole derivatives have shown effectiveness. For instance, Ghorbanloo & Alamooti (2017) demonstrated that a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y can act as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons.

Photoreactions Studies

A study by Mahran, Sidky, & Wamhoff (1983) explored the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in methanol, which is structurally similar to the compound . This research provides insights into the photochemical behavior of such compounds.

Structural Analysis and Synthesis

The structural analysis and synthesis of thiazole derivatives have been extensively studied. For example, Heydari, Shahrekipour, Graiff, & Tahamipour (2016) investigated the molecular structures of various thiazole derivatives, contributing to a deeper understanding of their chemical properties.

Spectral Characterization and Docking Studies

Further, the spectral characterization and docking studies of thiazole derivatives, as conducted by Shahana & Yardily (2020), provide insights into their potential pharmacological activities and interactions with biological molecules.

Quantum Chemical Calculations

Quantum chemical calculations of thiazolyl-coumarin hybrid compounds, as investigated by Saeed, Arif, Erben, Flörke, & Simpson (2018), reveal the electronic properties and potential applications of these compounds in various fields.

Solvent Effects on Molecular Aggregation

The effects of solvents on molecular aggregation in thiazole derivatives, studied by Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś (2016), highlight the importance of solvent interactions in determining the physical and chemical properties of these compounds.

Safety And Hazards

Propriétés

IUPAC Name |

[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACUTVLREYDBQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586186 |

Source

|

| Record name | [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(m-Tolyl)thiazol-4-yl)methanol | |

CAS RN |

93476-40-5 |

Source

|

| Record name | [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine](/img/structure/B1356504.png)